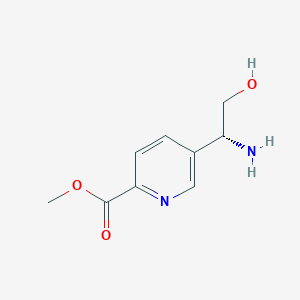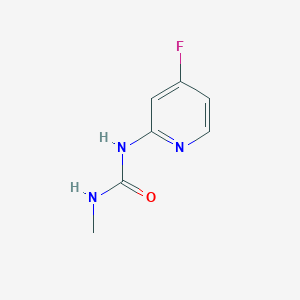
1-(4-Fluoropyridin-2-YL)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(4-Fluoropyridin-2-YL)-3-methylurea typically involves the reaction of 4-fluoropyridine with methyl isocyanate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-(4-Fluoropyridin-2-YL)-3-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
科学的研究の応用
1-(4-Fluoropyridin-2-YL)-3-methylurea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Agrochemicals: The compound’s fluorinated structure makes it a potential candidate for the development of new pesticides and herbicides. Fluorinated compounds often exhibit enhanced stability and bioactivity.
Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
作用機序
The mechanism of action of 1-(4-Fluoropyridin-2-YL)-3-methylurea involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can form strong interactions with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
類似化合物との比較
1-(4-Fluoropyridin-2-YL)-3-methylurea can be compared with other fluoropyridine derivatives, such as:
2-Fluoropyridine: This compound has the fluorine atom attached to the second position of the pyridine ring. It exhibits different reactivity and biological activity compared to this compound.
3-Fluoropyridine: With the fluorine atom at the third position, this compound also shows distinct properties and applications.
4-Fluoropyridine: Similar to this compound, but without the methylurea group, this compound is used in various chemical syntheses and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylurea group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1443108-74-4 |
|---|---|
分子式 |
C7H8FN3O |
分子量 |
169.16 g/mol |
IUPAC名 |
1-(4-fluoropyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H8FN3O/c1-9-7(12)11-6-4-5(8)2-3-10-6/h2-4H,1H3,(H2,9,10,11,12) |
InChIキー |
QSBXBHYKCQUHDF-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=NC=CC(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)


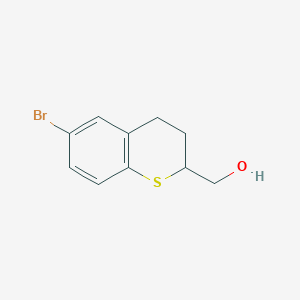



![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate](/img/structure/B13045154.png)
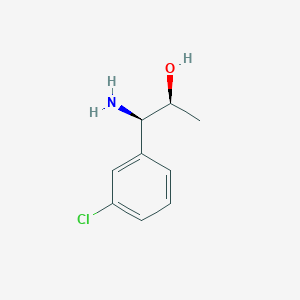
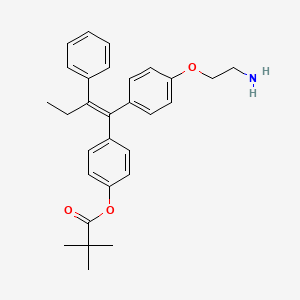
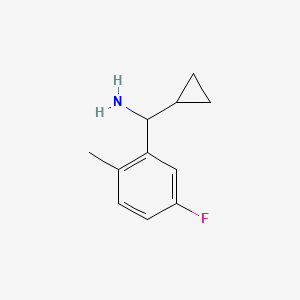
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13045174.png)
